molecular formula C20H15Cl2N3O2 B6067770 2-(3,5-DICHLOROPHENYL)-8-PROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

2-(3,5-DICHLOROPHENYL)-8-PROPYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE

Cat. No.: B6067770
M. Wt: 400.3 g/mol
InChI Key: JWXBINQOGHAPQI-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex organic compound that belongs to the class of pyrido-naphthyridine derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propyl chain, and a pyrido-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multi-step organic reactions. One common method includes the formation of the pyrido-naphthyridine core through a series of cyclization reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization under controlled conditions. For example, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-8-propyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-8-propylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-2-5-24-6-3-17-15(19(24)26)11-16-18(23-17)4-7-25(20(16)27)14-9-12(21)8-13(22)10-14/h3-4,6-11H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXBINQOGHAPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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